An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyacetamide
An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyacetamide, also known as glycolamide, is a bifunctional organic molecule featuring both a hydroxyl and an amide group. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic profile. While primarily recognized as a versatile building block in organic and medicinal chemistry, its structural characteristics are crucial for understanding its reactivity and potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate its molecular structure and synthetic utility.
Molecular Structure and Properties
2-Hydroxyacetamide (IUPAC name: 2-hydroxyacetamide) is a simple, yet versatile, organic compound with the chemical formula C₂H₅NO₂.[1] Its molecular weight is approximately 75.07 g/mol .[2] The presence of both a primary alcohol (-OH) and a primary amide (-CONH₂) functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3]
Physicochemical Properties
2-Hydroxyacetamide is a white crystalline solid with a melting point in the range of 118-120 °C.[2] It exhibits good solubility in water.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.07 g/mol | [2] |
| Melting Point | 118-120 °C | [2] |
| Appearance | White crystalline powder | [3] |
| IUPAC Name | 2-hydroxyacetamide | [1] |
| Synonyms | Glycolamide, Glycolic acid amide | [1] |
| CAS Number | 598-42-5 | [4] |
Table 1: Physicochemical Properties of 2-Hydroxyacetamide
Crystallographic Data
Note: The following table provides representative bond lengths and angles based on data from related compounds and computational models, as a direct experimental crystal structure for 2-hydroxyacetamide was not found.
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C=O | ~1.21 | O=C-N | ~124 |
| C-N | ~1.35 | O=C-C | ~123 |
| C-C | ~1.50 | N-C-C | ~113 |
| C-O (hydroxyl) | ~1.41 | C-C-O | ~111 |
Table 2: Representative Bond Lengths and Angles for 2-Hydroxyacetamide
Spectroscopic Characterization
The molecular structure of 2-hydroxyacetamide can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental spectra for 2-hydroxyacetamide are available on spectral databases such as SpectraBase.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-hydroxyacetamide is expected to show distinct signals for the protons of the methylene (B1212753) (-CH₂-), hydroxyl (-OH), and amide (-NH₂) groups. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the carbonyl carbon and the α-carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-hydroxyacetamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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A broad O-H stretch from the hydroxyl group.
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N-H stretching vibrations from the primary amide.
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A strong C=O stretching absorption from the amide carbonyl group.
-
C-N stretching and N-H bending vibrations.
The NIST WebBook provides access to an experimental condensed-phase IR spectrum of glycolamide.[9]
Mass Spectrometry (MS)
Mass spectrometry of 2-hydroxyacetamide will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water, ammonia (B1221849), or the carbonyl group.
Experimental Protocols
Synthesis of 2-Hydroxyacetamide
A common laboratory-scale synthesis of 2-hydroxyacetamide involves the ammonolysis of an ester of glycolic acid, such as ethyl glycolate (B3277807).[10]
Materials:
-
Ethyl glycolate
-
Anhydrous ammonia
-
Ethanol (B145695) (as solvent)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
Dissolve ethyl glycolate in ethanol in a round-bottom flask equipped with a condenser and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
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The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Spectroscopic Analysis
Standard protocols for acquiring NMR, IR, and MS spectra should be followed.
-
NMR: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
IR: Spectra can be obtained using KBr pellets or as a mull.
-
MS: Electron ionization (EI) or electrospray ionization (ESI) can be used.
Role as a Chemical Building Block
Extensive literature searches did not reveal any direct involvement of 2-hydroxyacetamide in specific biological signaling pathways. Its primary role in the context of drug development and life sciences is as a versatile chemical scaffold. The presence of two reactive functional groups allows for the synthesis of a wide array of more complex molecules with potential biological activities.
The following diagram illustrates the key reactive sites on the 2-hydroxyacetamide molecule and the types of reactions it can undergo.
Caption: Reactivity of 2-Hydroxyacetamide's functional groups.
The workflow for synthesizing derivatives from 2-hydroxyacetamide generally follows a logical progression of functional group modification.
Caption: General synthetic workflow using 2-hydroxyacetamide.
Conclusion
2-Hydroxyacetamide is a fundamental building block in chemical synthesis, offering two distinct and reactive functional groups. Its well-defined molecular structure and predictable reactivity make it an important starting material for the development of a wide range of more complex molecules, including those with potential therapeutic applications. While it does not appear to be directly involved in biological signaling, its utility as a synthetic intermediate is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding of its molecular characteristics to aid in these research endeavors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Glycolamide 98 598-42-5 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Crystal Structures of a Series of Hydroxamic Acids [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 9. Glycolamide [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
